N-(Aminocarbonyl)-2,2-dimethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aminocarbonyl)-2,2-dimethylpropionamide is an organic compound that features an aminocarbonyl group attached to a 2,2-dimethylpropionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-2,2-dimethylpropionamide typically involves the reaction of 2,2-dimethylpropionyl chloride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(Aminocarbonyl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Scientific Research Applications
N-(Aminocarbonyl)-2,2-dimethylpropionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Aminocarbonyl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- N-(Aminocarbonyl)-2,2-dimethylbutanamide
- N-(Aminocarbonyl)-2,2-dimethylpentanamide
- N-(Aminocarbonyl)-2,2-dimethylhexanamide
Uniqueness
N-(Aminocarbonyl)-2,2-dimethylpropionamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
58850-86-5 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-carbamoyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)4(9)8-5(7)10/h1-3H3,(H3,7,8,9,10) |
InChI Key |
NJTMPILFXWNYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.